Although the specific synthesis of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is not described in the provided articles, a general approach to synthesizing quinazolinone derivatives involves the condensation of anthranilic acid derivatives with various reagents such as aldehydes, ketones, or carboxylic acids [, , , , ].
For instance, some quinazolinone derivatives exhibit potent histone deacetylase (HDAC) inhibitory activity []. They can also act as protein tyrosine kinase (PTK) inhibitors [] or ATP-sensitive potassium (KATP) channel openers []. The specific biological target and mechanism of action for the target compound would need further investigation.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0